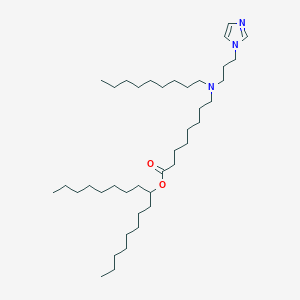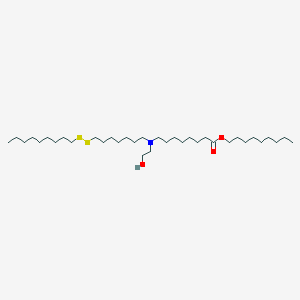
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is a complex organic compound with the molecular formula C35H71NO3S2. This compound is known for its unique structure, which includes a nonyl group, a hydroxyethyl group, and a nonyldisulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves multiple steps. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a component in lipid nanoparticles for drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves its interaction with cellular membranes and proteins. The compound can form lipid nanoparticles that facilitate the delivery of therapeutic agents into cells. It binds to the negatively charged backbone of mRNA, protecting it from degradation and enabling its entry into cells via receptor-mediated endocytosis .
Comparison with Similar Compounds
Similar Compounds
SM-102: A synthetic amino lipid used in lipid nanoparticles for mRNA delivery.
ALC-0315: Another lipid nanoparticle component used in drug delivery systems.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is unique due to its specific structure, which includes a nonyldisulfanyl group. This feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C35H71NO3S2 |
|---|---|
Molecular Weight |
618.1 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-[7-(nonyldisulfanyl)heptyl]amino]octanoate |
InChI |
InChI=1S/C35H71NO3S2/c1-3-5-7-9-11-18-24-32-39-35(38)27-21-15-13-16-22-28-36(30-31-37)29-23-17-14-20-26-34-41-40-33-25-19-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChI Key |
LBMZSNWFQXUHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCSSCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



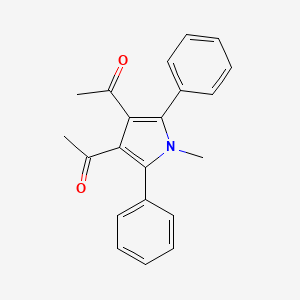
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
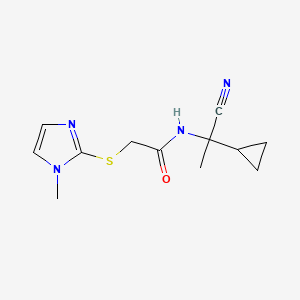
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364749.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)
![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)
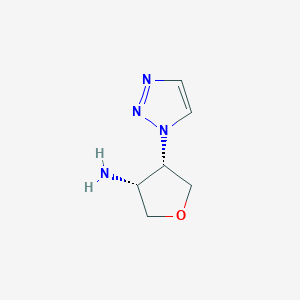
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364780.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
![4-(4-hydroxyquinazolin-2-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B13364790.png)
